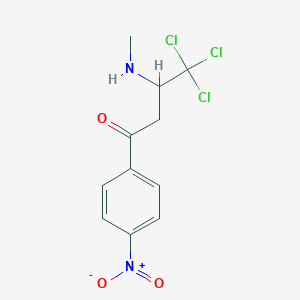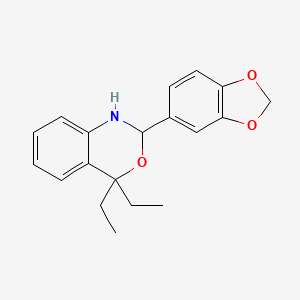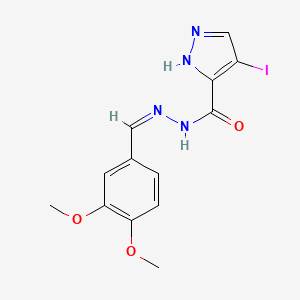
4,4,4-trichloro-3-(methylamino)-1-(4-nitrophenyl)-1-butanone
描述
4,4,4-trichloro-3-(methylamino)-1-(4-nitrophenyl)-1-butanone, commonly known as TFM, is a chemical compound that has been widely used as a piscicide for the control of invasive fish species in aquatic ecosystems. TFM is a highly effective and selective toxin that targets the gill-breathing apparatus of fish, causing them to suffocate and die. In
科学研究应用
TFM has been extensively studied for its use as a piscicide in aquatic ecosystems. It is commonly used to control invasive fish species that threaten native fish populations and ecological balance. TFM has also been studied for its potential use as a tool for studying fish behavior and physiology.
作用机制
TFM acts as a respiratory poison, targeting the gill-breathing apparatus of fish. It disrupts the ion transport mechanisms in the gill cells, leading to an increase in the concentration of chloride ions in the blood and a decrease in the concentration of oxygen. This leads to suffocation and death of the fish.
Biochemical and Physiological Effects:
TFM has been shown to have a number of biochemical and physiological effects on fish. It causes a decrease in the activity of enzymes involved in energy metabolism and an increase in the activity of enzymes involved in stress response. TFM also causes changes in the levels of neurotransmitters in the brain, leading to altered behavior and physiology.
实验室实验的优点和局限性
TFM has several advantages for use in lab experiments. It is highly effective and selective, making it a useful tool for studying fish behavior and physiology. However, TFM is also highly toxic and requires careful handling and disposal. It is also important to note that the effects of TFM on fish may vary depending on the species and environmental conditions.
未来方向
There are several future directions for research on TFM. One area of interest is the development of alternative piscicides that are less toxic and have fewer environmental impacts. Another area of research is the use of TFM as a tool for studying the effects of environmental stressors on fish. Additionally, there is a need for further research on the effects of TFM on non-target species and the potential for bioaccumulation and biomagnification in aquatic ecosystems.
Conclusion:
TFM is a highly effective and selective piscicide that has been widely used for the control of invasive fish species in aquatic ecosystems. It has also been studied for its potential use as a tool for studying fish behavior and physiology. However, TFM is highly toxic and requires careful handling and disposal. There is a need for further research on the effects of TFM on non-target species and the potential for bioaccumulation and biomagnification in aquatic ecosystems.
属性
IUPAC Name |
4,4,4-trichloro-3-(methylamino)-1-(4-nitrophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O3/c1-15-10(11(12,13)14)6-9(17)7-2-4-8(5-3-7)16(18)19/h2-5,10,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHYTIJLIRZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B3820811.png)
![methyl 5-[(2-methoxy-4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3820817.png)




![2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)
![6-chloro-2-(3-methyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3820852.png)
![N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B3820855.png)
![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3820858.png)

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)
![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-pyrazinecarboxylic acid](/img/structure/B3820883.png)